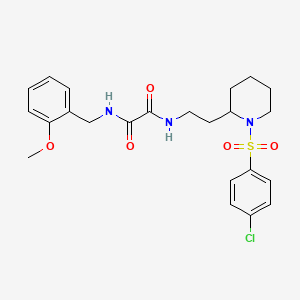
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide and its derivatives are primarily explored for their synthesis methods and potential biological activities. These compounds, incorporating sulfonyl hydrazone and piperidine rings, are significant in medicinal chemistry due to their varied biological activities, such as antioxidant capacity and anticholinesterase activity. The synthesis of novel series incorporating these structures has shown promising results in screening for antioxidant and anticholinesterase activities, providing insights into their potential therapeutic applications (Karaman et al., 2016).
Another area of interest is the development of new drug candidates for Alzheimer’s disease. Compounds derived from this compound have been synthesized and evaluated for their potential as drug candidates for Alzheimer’s, showcasing the versatility of this chemical structure in addressing neurodegenerative diseases (Rehman et al., 2018).
Anticancer Potential
The exploration into anticancer agents has also been a significant application of these compounds. A sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated for their anticancer properties revealed some compounds with low IC50 values, indicating strong anticancer agents relative to standard drugs. This highlights the chemical's potential in developing new therapeutic strategies against cancer (Rehman et al., 2018).
Exploration of Receptor Binding and Antagonistic Properties
Research has also been conducted on the interaction of derivatives of this compound with various receptors, studying their binding affinities and exploring their potential as receptor agonists or antagonists. These studies are crucial for understanding the molecular basis of the compound's action and for the development of targeted therapies (Shim et al., 2002).
Synthesis Methods and Chemical Analysis
The chemical synthesis and analysis of these compounds, including methods such as microwave-assisted synthesis and various spectroscopic techniques, provide a foundation for understanding their structural characteristics and potential applications in medicinal chemistry. The detailed analysis of their synthesis routes and the structural elucidation through techniques like X-ray crystallography contribute to the broader knowledge of their chemical properties and applications (Girish et al., 2008).
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-8-3-2-6-17(21)16-26-23(29)22(28)25-14-13-19-7-4-5-15-27(19)33(30,31)20-11-9-18(24)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONTWCQPXFGSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

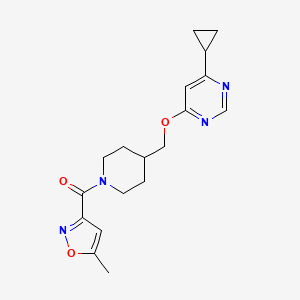
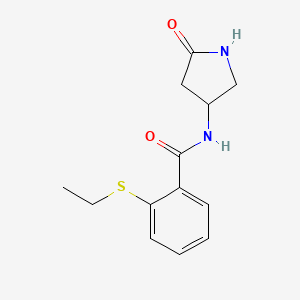
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)
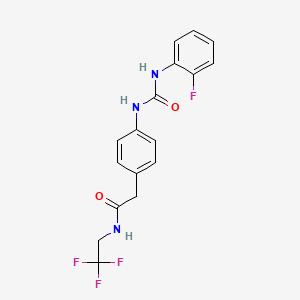
![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)

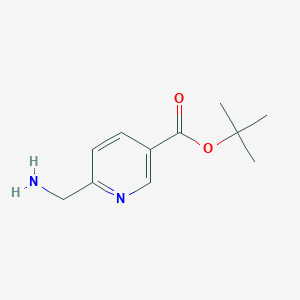


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)
![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)
![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)
